molecular formula C14H11ClN4O3 B3882580 7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione

7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione

Cat. No.: B3882580
M. Wt: 318.71 g/mol
InChI Key: VATIGQMNNVOPEX-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione is a complex heterocyclic compound that features a unique structure combining a purine and oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a chlorophenyl-substituted intermediate, followed by cyclization with a purine derivative under acidic or basic conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully reduced purine-oxazole compound .

Scientific Research Applications

7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar oxazole rings but different substituents.

    Purine Derivatives: Compounds with similar purine structures but lacking the oxazole ring.

Uniqueness

What sets 7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione apart is its combined purine-oxazole structure, which imparts unique biological activities and chemical properties. This dual-ring system allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

7-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3/c1-18-11-10(12(20)17-13(18)21)19-6-9(22-14(19)16-11)7-2-4-8(15)5-3-7/h2-5,9H,6H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATIGQMNNVOPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Reactant of Route 2
7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Reactant of Route 3
Reactant of Route 3
7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Reactant of Route 4
7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Reactant of Route 5
7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Reactant of Route 6
Reactant of Route 6
7-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione

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